molecular formula C14H25NaO7S B14702863 Butanedioic acid, sulfo-, 4-decyl ester, monosodium salt CAS No. 24614-40-2

Butanedioic acid, sulfo-, 4-decyl ester, monosodium salt

Katalognummer: B14702863
CAS-Nummer: 24614-40-2
Molekulargewicht: 360.40 g/mol
InChI-Schlüssel: PZBWSZNIZHNZKJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanedioic acid, sulfo-, 4-decyl ester, monosodium salt is a chemical compound with a unique structure that combines a sulfonic acid group with a decyl ester. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, sulfo-, 4-decyl ester, monosodium salt typically involves the esterification of butanedioic acid with a decyl alcohol, followed by sulfonation. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic steps of esterification and sulfonation but is optimized for higher yields and purity. The use of advanced catalysts and precise control of reaction parameters are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Butanedioic acid, sulfo-, 4-decyl ester, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Acid or base catalysts can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce sulfides.

Wissenschaftliche Forschungsanwendungen

Butanedioic acid, sulfo-, 4-decyl ester, monosodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: The compound is employed in cell culture studies to improve cell membrane permeability.

    Industry: The compound is used in the formulation of detergents and cleaning agents due to its surfactant properties.

Wirkmechanismus

The mechanism by which butanedioic acid, sulfo-, 4-decyl ester, monosodium salt exerts its effects involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can enhance the permeability of cell membranes, facilitating the transport of molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Butanedioic acid, sulfo-, 4-decyl ester, disodium salt
  • Butanedioic acid, sulfo-, 4-dodecyl ester, monosodium salt
  • Butanedioic acid, sulfo-, 4-octyl ester, monosodium salt

Uniqueness

Butanedioic acid, sulfo-, 4-decyl ester, monosodium salt is unique due to its specific ester and sulfonic acid groups, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Eigenschaften

CAS-Nummer

24614-40-2

Molekularformel

C14H25NaO7S

Molekulargewicht

360.40 g/mol

IUPAC-Name

sodium;4-decoxy-4-oxo-2-sulfobutanoate

InChI

InChI=1S/C14H26O7S.Na/c1-2-3-4-5-6-7-8-9-10-21-13(15)11-12(14(16)17)22(18,19)20;/h12H,2-11H2,1H3,(H,16,17)(H,18,19,20);/q;+1/p-1

InChI-Schlüssel

PZBWSZNIZHNZKJ-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)O.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.